molecular formula C20H54P2Si6 B14159026 Diphosphene, bis(tris(trimethylsilyl)methyl)- CAS No. 83115-11-1

Diphosphene, bis(tris(trimethylsilyl)methyl)-

Cat. No.: B14159026
CAS No.: 83115-11-1
M. Wt: 525.1 g/mol
InChI Key: GLEDAYVIGSVDIL-UHFFFAOYSA-N
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Description

Diphosphene, bis(tris(trimethylsilyl)methyl)- is an organophosphorus compound characterized by a phosphorus-phosphorus double bond This compound is notable for its stability, which is achieved through steric hindrance provided by the bulky tris(trimethylsilyl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the dehalogenation of a dichlorophosphine precursor using an active metal. One common method includes the reaction of tris(trimethylsilyl)methylchlorophosphine with sodium or potassium metal under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While industrial-scale production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the stability of the compound and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone is a common reagent used for the oxidation of diphosphene, bis(tris(trimethylsilyl)methyl)-.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects is primarily through its phosphorus-phosphorus double bond. This bond allows the compound to participate in various chemical reactions, including oxidation and substitution. The bulky tris(trimethylsilyl)methyl groups provide steric hindrance, stabilizing the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the specific steric hindrance provided by the tris(trimethylsilyl)methyl groups.

Properties

CAS No.

83115-11-1

Molecular Formula

C20H54P2Si6

Molecular Weight

525.1 g/mol

IUPAC Name

tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane

InChI

InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3

InChI Key

GLEDAYVIGSVDIL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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